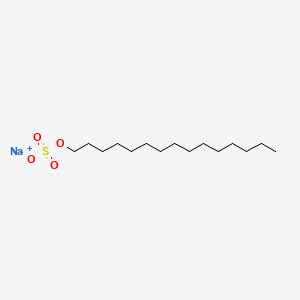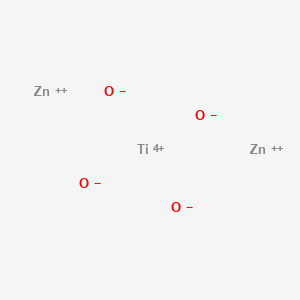
Neodymium gallium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium gallium oxide (NdGaO₃) is a compound that exhibits a tetragonal crystal structure. It is known for its distinct properties, making it suitable for various applications in electronics, optics, and materials science. The compound is characterized by its lemon yellow color and notable electrical, thermal, and mechanical properties .
准备方法
Synthetic Routes and Reaction Conditions: Neodymium gallium oxide can be synthesized using several methods, including:
Solid-State Reaction: This involves mixing neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions, followed by calcination at high temperatures (typically around 1273–1473 K) in the air.
Hydrothermal Method: This method involves the reaction of neodymium and gallium precursors in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The process includes the following steps:
- Mixing of neodymium oxide and gallium oxide powders.
- Calcination at high temperatures to form the desired compound.
- Grinding and sieving to obtain the final product with the required particle size.
化学反应分析
Types of Reactions: Neodymium gallium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the compound’s properties.
Substitution: this compound can undergo substitution reactions where one of its elements is replaced by another element or group.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or solid-state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of neodymium or gallium, while reduction may result in lower oxidation states.
科学研究应用
Neodymium gallium oxide has a wide range of scientific research applications, including:
作用机制
The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .
相似化合物的比较
Gallium Oxide (Ga₂O₃): Known for its wide bandgap and applications in power electronics and UV photodetectors.
Neodymium Oxide (Nd₂O₃): Used in the production of neodymium magnets and as a dopant in various materials.
Neodymium-Doped Yttrium Aluminum Garnet (NdYAG): Widely used in laser applications.
Comparison: Neodymium gallium oxide is unique due to its combination of neodymium and gallium, resulting in distinct electrical, thermal, and optical properties. Compared to gallium oxide, this compound has a different crystal structure and bandgap, making it suitable for specific applications where these properties are advantageous. Neodymium-doped yttrium aluminum garnet, on the other hand, is primarily used in laser technology, whereas this compound finds broader applications in electronics and optics.
属性
InChI |
InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBLBKUYMECBD-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ga].[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3NdO3-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








